Pipenzolate Bromide

Description

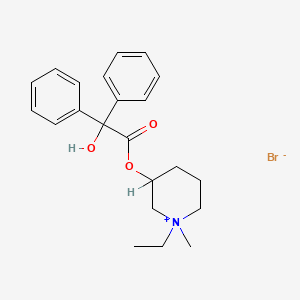

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO3.BrH/c1-3-23(2)16-10-15-20(17-23)26-21(24)22(25,18-11-6-4-7-12-18)19-13-8-5-9-14-19;/h4-9,11-14,20,25H,3,10,15-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDCWWFPZMHXCM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13473-38-6 (Parent) | |

| Record name | Pipenzolate bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023480 | |

| Record name | Pipenzolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-51-9 | |

| Record name | Pipenzolate bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipenzolate bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIPENZOLATE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PIPENZOLATE BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pipenzolate bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pipenzolate bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPENZOLATE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPX41DUS2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pipenzolate Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Pipenzolate Bromide, a quaternary ammonium antimuscarinic agent. The information presented is intended for a technical audience and focuses on the chemical reactions, intermediates, and experimental considerations for the synthesis of this compound.

Introduction

This compound, with the IUPAC name 1-ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methylpiperidinium bromide, is an anticholinergic drug used to treat gastrointestinal disorders. Its synthesis involves the formation of a key ester intermediate, N-ethyl-3-piperidyl benzilate, followed by a quaternization reaction. Two primary synthetic routes have been described in the literature, starting from either N-ethyl-3-hydroxypiperidine or N-ethyl-3-chloropiperidine.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C22H28BrNO3 | [1][2] |

| Molecular Weight | 434.37 g/mol | [1] |

| Melting Point | 179-180 °C | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | |

| CAS Number | 125-51-9 |

Synthesis Pathway 1: From N-Ethyl-3-hydroxypiperidine

This pathway is a two-step process involving an initial esterification reaction to form the tertiary amine intermediate, followed by quaternization to yield the final product.

Step 1: Synthesis of N-Ethyl-3-piperidyl benzilate (Esterification)

In this step, N-ethyl-3-hydroxypiperidine (also known as 1-ethyl-3-piperidinol) is reacted with benzilic acid or a more reactive derivative like benziloyl chloride to form the ester, N-ethyl-3-piperidyl benzilate.

Reaction:

References

An In-depth Technical Guide on the Core Mechanism of Action of Pipenzolate Bromide as an Antimuscarinic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipenzolate bromide is a quaternary ammonium antimuscarinic agent primarily utilized for its spasmolytic effects on the gastrointestinal (GI) tract. This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with muscarinic acetylcholine receptors (mAChRs). By competitively antagonizing the binding of acetylcholine, particularly at M2 and M3 receptor subtypes, this compound effectively inhibits parasympathetic stimulation of smooth muscle and exocrine glands. This document provides a comprehensive overview of the receptor pharmacology, signaling pathways, and experimental methodologies used to characterize this well-established therapeutic agent.

Introduction

This compound is a synthetic anticholinergic drug that has been used in the management of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome and peptic ulcer disease.[1] Its therapeutic efficacy is rooted in its ability to counteract the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system. This guide will provide a detailed examination of the molecular interactions and downstream cellular consequences of this compound's engagement with its target receptors.

Muscarinic Receptor Antagonism: The Core Mechanism

The fundamental mechanism of action of this compound is its competitive antagonism of acetylcholine at muscarinic receptors.[1] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs) that mediate the diverse effects of acetylcholine throughout the body. This compound exhibits a predominant affinity for the M2 and M3 receptor subtypes, which are prominently expressed in the smooth muscle of the gastrointestinal tract.[1]

By binding to these receptors without activating them, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to smooth muscle contraction and glandular secretion. This results in a reduction of GI motility and spasm, as well as a decrease in gastric acid secretion.[1]

Signaling Pathways

The physiological effects of this compound are a direct consequence of its interference with the signaling pathways initiated by M2 and M3 muscarinic receptor activation.

Antagonism of M3 Receptor Signaling

The M3 muscarinic receptor is the primary mediator of smooth muscle contraction in the gastrointestinal tract. It is coupled to the Gq/11 family of G-proteins. The binding of acetylcholine to the M3 receptor initiates the following cascade:

-

Gαq Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization and Muscle Contraction: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

This compound, by blocking the initial binding of acetylcholine to the M3 receptor, prevents this entire signaling cascade, resulting in smooth muscle relaxation.

References

Pharmacological Profile of Pipenzolate Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipenzolate Bromide is a peripherally acting synthetic anticholinergic agent belonging to the quaternary ammonium compound class. It functions as a competitive antagonist of acetylcholine at muscarinic receptors, with a predominant effect on the M2 and M3 subtypes. This antagonism leads to a reduction in smooth muscle tone and contractility, particularly in the gastrointestinal tract, and a decrease in gastric acid secretion. These properties have historically led to its investigation for the treatment of gastrointestinal disorders such as peptic ulcer and smooth muscle spasms. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamic effects, and pharmacokinetic properties. Detailed experimental protocols for assessing its activity and diagrams illustrating its mechanism are also presented.

Introduction

This compound (1-ethyl-3-piperidyl benzilate methobromide) is a quaternary ammonium antimuscarinic agent.[1] Its pharmacological effects are primarily attributed to its ability to block the action of the neurotransmitter acetylcholine at muscarinic receptors.[2][3] This blockade results in a parasympatholytic effect, leading to the relaxation of smooth muscles and inhibition of glandular secretions.[3] Its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus minimizing central nervous system side effects.[4] this compound has been utilized as an antispasmodic agent for various gastrointestinal conditions.

Mechanism of Action

This compound exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. It shows a predominant affinity for the M2 and M3 receptor subtypes, which are abundantly expressed in the smooth muscles of the gastrointestinal tract.

-

M3 Receptor Antagonism: In gastrointestinal smooth muscle, M3 receptors are coupled to the Gq/11 protein. Acetylcholine binding to M3 receptors activates phospholipase C (PLC), leading to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DG). IP3 triggers the release of intracellular calcium ([Ca2+]i), and DG activates protein kinase C (PKC). The increase in intracellular calcium activates myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, leading to smooth muscle contraction. By blocking M3 receptors, this compound prevents this signaling cascade, resulting in smooth muscle relaxation.

-

M2 Receptor Antagonism: M2 receptors in the gastrointestinal smooth muscle are coupled to the Gi/o protein. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While M3 receptor-mediated contraction is the primary mechanism, M2 receptor stimulation can potentiate this effect. By antagonizing M2 receptors, this compound can further contribute to the relaxation of smooth muscle.

The net effect of this compound's antagonism at M2 and M3 receptors is a reduction in the motility and spasm of the gastrointestinal smooth muscle and a decrease in gastric acid secretion.

Signaling Pathway Diagram

Caption: Muscarinic Receptor Signaling in GI Smooth Muscle.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the relaxation of gastrointestinal smooth muscle. This leads to an antispasmodic effect, alleviating cramps and pain associated with gastrointestinal hypermotility. Additionally, its anticholinergic properties lead to a reduction in gastric, salivary, and pancreatic secretions.

Data Presentation

Table 1: Receptor Binding and Functional Potency of this compound

| Parameter | Receptor Subtype | Value | Species/Tissue | Reference |

| Binding Affinity (Ki) | M2, M3 | Data not publicly available | - | - |

| Functional Potency (IC50) | - | Data not publicly available | - | - |

| Lethal Dose (LD50) | - | >500 mg/kg (oral) | Guinea Pig |

Pharmacokinetics

The pharmacokinetic profile of this compound is characteristic of a quaternary ammonium compound.

-

Absorption: As a quaternary ammonium compound, this compound is poorly absorbed from the gastrointestinal tract following oral administration.

-

Distribution: Due to its charge and low lipid solubility, it does not readily cross biological membranes, including the blood-brain barrier, which limits its distribution and central nervous system effects.

-

Metabolism: this compound is primarily metabolized in the liver.

-

Excretion: The drug and its metabolites are mainly excreted by the kidneys.

Data Presentation

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species | Route of Administration | Reference |

| Oral Bioavailability | Low (expected for quaternary ammonium compounds) | Human | Oral | General knowledge |

| Plasma Protein Binding | Data not publicly available | - | - | - |

| Half-life (t½) | Data not publicly available | - | - | - |

| Metabolism | Primarily hepatic | Human | - | |

| Excretion | Primarily renal | Human | - |

Note: Specific quantitative pharmacokinetic data for this compound are not widely available in publicly accessible literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1, M2, M3, M4, M5).

Materials:

-

Cell lines expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells)

-

Membrane preparation from these cells

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes from the receptor-expressing cell lines.

-

In a 96-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of this compound (the competitor) to the wells.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-labeled antagonist like atropine).

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

Caption: Radioligand Binding Assay Workflow.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the inhibitory effect of this compound on agonist-induced contractions of isolated gastrointestinal smooth muscle.

Materials:

-

Animal model (e.g., guinea pig, rat)

-

Isolated intestinal tissue (e.g., ileum)

-

Organ bath system with a force transducer

-

Krebs-Henseleit solution (physiological salt solution)

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agonist (e.g., acetylcholine, carbachol)

-

This compound

Procedure:

-

Euthanize the animal and dissect a segment of the ileum.

-

Mount the tissue segment in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a contractile response by adding a submaximal concentration of the agonist to the bath.

-

Once a stable contraction is achieved, add increasing cumulative concentrations of this compound to the bath and record the relaxation response.

-

Wash the tissue and allow it to return to baseline.

-

Construct a concentration-response curve for this compound's inhibitory effect and calculate the IC50 value.

In Vivo Gastrointestinal Motility Study (Charcoal Meal Test in Rats)

Objective: To evaluate the effect of this compound on gastrointestinal transit in a living animal.

Materials:

-

Rats

-

Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia)

-

This compound

-

Vehicle control

-

Oral gavage needles

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound or vehicle control orally by gavage.

-

After a predetermined time (e.g., 30 minutes), administer the charcoal meal orally by gavage.

-

After a specific period (e.g., 20-30 minutes), euthanize the rats.

-

Carefully dissect the entire small intestine from the pyloric sphincter to the ileocecal junction.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter.

-

Calculate the percentage of intestinal transit as: (distance traveled by charcoal / total length of the small intestine) x 100.

-

Compare the intestinal transit in the this compound-treated group with the control group.

Gastric Acid Secretion Assay (Pylorus Ligation in Rats)

Objective: To determine the effect of this compound on gastric acid secretion.

Materials:

-

Rats

-

Anesthetic

-

Surgical instruments

-

This compound

-

Vehicle control

-

Saline

-

pH meter or autotitrator

Procedure:

-

Fast the rats for 24 hours with free access to water.

-

Anesthetize the rat.

-

Make a midline abdominal incision to expose the stomach.

-

Ligate the pyloric end of the stomach.

-

Administer this compound or vehicle control (e.g., intraperitoneally or intraduodenally).

-

Close the abdominal incision.

-

After a set period (e.g., 4 hours), euthanize the rat.

-

Ligate the esophageal end of the stomach and remove it.

-

Collect the gastric contents and measure the volume.

-

Centrifuge the gastric contents to remove any solid material.

-

Determine the free and total acidity of the gastric juice by titrating with 0.01 N NaOH using a pH meter or appropriate indicators.

-

Calculate the acid output and compare the results between the treated and control groups.

Conclusion

This compound is a peripherally acting antimuscarinic agent that effectively antagonizes M2 and M3 muscarinic receptors in the gastrointestinal tract. This mechanism of action leads to smooth muscle relaxation and a reduction in gastric acid secretion, providing a rationale for its use in conditions characterized by gastrointestinal hypermotility and spasm. While its clinical use may be limited by the availability of newer, more selective agents, its pharmacological profile serves as a classic example of a quaternary ammonium anticholinergic drug. Further research to quantify its receptor binding affinities and a more detailed pharmacokinetic profile in humans would provide a more complete understanding of this compound.

References

In Vitro Characterization of Pipenzolate Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Pipenzolate bromide functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating a physiological response.[4] This antagonistic action is the basis for its therapeutic effects in reducing smooth muscle contractions and secretions. The primary targets of this compound are understood to be the M2 and M3 muscarinic receptor subtypes, which are prominently expressed in the smooth muscles of the gastrointestinal tract.

Signaling Pathways

The therapeutic effects of this compound are a direct consequence of its interference with the signaling cascades initiated by acetylcholine at M2 and M3 receptors in smooth muscle cells.

M3 Receptor Signaling Pathway and its Antagonism by this compound:

Upon binding of acetylcholine, the M3 receptor, a Gq-coupled receptor, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. This compound competitively blocks the initial binding of acetylcholine to the M3 receptor, thereby inhibiting this entire cascade.

References

Pipenzolate Bromide: An In-depth Technical Guide on its Effects on Smooth Muscle Physiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipenzolate bromide is a quaternary ammonium antimuscarinic agent effective in the treatment of gastrointestinal disorders characterized by smooth muscle spasms. By acting as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, it inhibits the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. This blockade leads to the relaxation of smooth muscle in the gastrointestinal tract, alleviating cramps and hypermotility. This technical guide provides a comprehensive overview of the pharmacological effects of this compound on smooth muscle physiology, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation. Quantitative data for comparative muscarinic antagonists are provided to contextualize its potential efficacy.

Introduction

Smooth muscle contractility is a fundamental physiological process, critical for the function of various organ systems, including the gastrointestinal, respiratory, and urinary tracts. The involuntary nature of smooth muscle contraction is largely regulated by the autonomic nervous system, with the parasympathetic division playing a predominant role in stimulating motility and secretions. The primary neurotransmitter of the parasympathetic nervous system is acetylcholine (ACh), which exerts its effects through binding to muscarinic and nicotinic receptors.

In the context of gastrointestinal smooth muscle, the binding of ACh to muscarinic receptors on smooth muscle cells initiates a cascade of intracellular events leading to muscle contraction.[1][2] Conditions such as irritable bowel syndrome (IBS) and other spastic disorders of the gut are often characterized by dysregulated smooth muscle contractility.[3] Anticholinergic agents, such as this compound, are a cornerstone in the management of these conditions.[2][4]

This compound is a synthetic quaternary ammonium compound that functions as a muscarinic receptor antagonist. Its primary therapeutic action is the relaxation of smooth muscle, making it a valuable agent for treating conditions associated with gastrointestinal spasms. This guide will delve into the technical aspects of this compound's effects on smooth muscle physiology, providing a resource for researchers and professionals in drug development.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the action of acetylcholine at muscarinic receptors within the parasympathetic nervous system. While there are five subtypes of muscarinic receptors (M1-M5), this compound predominantly targets the M2 and M3 subtypes, which are densely expressed in the smooth muscles of the gastrointestinal tract.

By binding to these receptors, this compound prevents acetylcholine from initiating its signaling cascade, thereby reducing smooth muscle contractions and secretions. This antagonism is the basis of its antispasmodic properties.

Signaling Pathways in Smooth Muscle Contraction and the Role of this compound

The contraction of gastrointestinal smooth muscle is a complex process initiated by the binding of acetylcholine to M2 and M3 muscarinic receptors. This compound, by blocking these receptors, interrupts these signaling cascades, leading to muscle relaxation.

M3 Muscarinic Receptor Signaling Pathway

The M3 receptor is the primary mediator of direct smooth muscle contraction. Its activation by acetylcholine initiates a well-defined signaling pathway:

Caption: M3 Muscarinic Receptor Signaling Pathway for Smooth Muscle Contraction.

M2 Muscarinic Receptor Signaling Pathway

While M3 receptors directly induce contraction, M2 receptors play a modulatory role. They are more numerous than M3 receptors in gastrointestinal smooth muscle and act to inhibit relaxation pathways, thereby indirectly promoting a contractile state.

Caption: M2 Muscarinic Receptor Signaling Pathway Modulating Smooth Muscle Relaxation.

Quantitative Data

Table 1: Binding Affinities (pKi) of Muscarinic Antagonists at Human Recombinant Receptors

| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | Reference |

| Atropine | 8.9 - 9.2 | 9.0 - 9.2 | 9.1 - 9.3 | |

| Pirenzepine | 8.0 - 8.5 | 6.5 - 6.8 | 6.7 - 7.2 | |

| Darifenacin | 7.9 | 7.48 | 8.66 - 9.4 | |

| Tolterodine | 8.4 | 9.1 | 8.6 | |

| Oxybutynin | 8.1 | 7.8 | 8.5 |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: Functional Antagonist Affinities (pA2) in Isolated Smooth Muscle Preparations

| Compound | Tissue | Agonist | pA2 Value | Reference |

| Atropine | Guinea Pig Ileum | Acetylcholine | 9.21 | |

| Atropine | Rat Bladder | (+)-cis-dioxolane | 9.1 | |

| Pirenzepine | Guinea Pig Ileum | Bethanechol | 7.06 | |

| 4-DAMP | Horse Jejunum | Acetylcholine | 9.18 | |

| Methoctramine | Horse Jejunum | Acetylcholine | - |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency.

Experimental Protocols

The following protocols describe standard in vitro methods for assessing the effects of muscarinic antagonists like this compound on smooth muscle contractility.

Isolated Tissue Bath Preparation for Smooth Muscle Contractility Studies

This protocol outlines the general procedure for setting up an isolated tissue bath to measure isometric contractions of smooth muscle, such as guinea pig ileum.

References

- 1. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies on muscarinic antagonist-agonist competition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Discovery and Early History of Pipenzolate Bromide: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Pipenzolate bromide, a quaternary ammonium anticholinergic agent, emerged in the mid-20th century as a targeted therapy for gastrointestinal hypermotility and peptic ulcer disease. This document provides a detailed technical account of its discovery, synthesis, and early pharmacological characterization. We delve into the experimental protocols of its synthesis and initial in vitro and in vivo evaluation, presenting available data in a structured format. Furthermore, this guide illustrates the mechanism of action of this compound through its antagonism of muscarinic acetylcholine receptors, detailing the relevant signaling pathways. This comprehensive overview serves as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the history and foundational science of this antispasmodic agent.

Discovery and Historical Context

This compound was developed during a period of active research into synthetic anticholinergic agents aimed at mitigating the adverse effects of atropine while retaining therapeutic efficacy for gastrointestinal disorders. In the 1950s, peptic ulcer disease was a significant clinical challenge, with treatment options largely limited to antacids and dietary modifications. The development of drugs that could reduce gastric acid secretion and motility was a primary therapeutic goal.

This compound, with the manufacturer's code JB-323, was first described in a 1952 publication by Biel et al. in the Journal of the American Chemical Society.[1] A subsequent patent was granted to Lakeside Laboratories in 1959.[1] The compound was designed as a quaternary ammonium derivative of a piperidyl benzilate, a structural motif intended to confer high anticholinergic activity with reduced central nervous system side effects due to the charged nature of the molecule limiting its ability to cross the blood-brain barrier.

Synthesis of this compound

The synthesis of this compound involves a two-step process: the esterification of N-ethyl-3-piperidinol with benzilic acid, followed by quaternization of the resulting tertiary amine with methyl bromide.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-ethyl-3-piperidyl benzilate

-

A mixture of N-ethyl-3-chloropiperidine and benzilic acid is refluxed in isopropanol.

-

After the reaction is complete, the mixture is filtered, and the filtrate is concentrated in vacuo.

-

The residue is taken up in water and acidified. Unreacted benzilic acid is removed by extraction with diethyl ether.

-

The aqueous layer is then neutralized, and the product, N-ethyl-3-piperidyl benzilate, is extracted with diethyl ether.

-

The ether extract is dried, and the solvent is removed. The free base is then purified by vacuum distillation.

Step 2: Quaternization to this compound (N-ethyl-3-piperidyl benzilate methobromide)

-

The purified N-ethyl-3-piperidyl benzilate is dissolved in a suitable solvent, such as acetone or acetonitrile.

-

Methyl bromide is bubbled through the solution or added as a condensed liquid.

-

The reaction mixture is stirred at room temperature until the precipitation of the quaternary ammonium salt is complete.

-

The solid product, this compound, is collected by filtration, washed with cold solvent, and dried.

-

Recrystallization from a solvent such as methyl ethyl ketone yields purified crystals.[1]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 125-51-9 | [1] |

| Molecular Formula | C22H28BrNO3 | [2] |

| Molecular Weight | 434.37 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 179-180 °C | |

| Solubility | Soluble in water |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. Its therapeutic effects in the gastrointestinal tract are primarily mediated through the blockade of M2 and M3 muscarinic receptor subtypes, which are expressed on smooth muscle cells and secretory glands.

-

M3 Receptor Blockade: In the gastrointestinal tract, M3 receptors are coupled to Gq proteins. Acetylcholine binding to M3 receptors activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the contraction of smooth muscle and stimulation of glandular secretion. By blocking M3 receptors, this compound inhibits these downstream signaling events, resulting in smooth muscle relaxation and reduced gastric acid secretion.

-

M2 Receptor Blockade: While M3 receptors are the primary mediators of muscarinic-induced smooth muscle contraction, M2 receptors, which are more numerous, are coupled to Gi proteins. Activation of M2 receptors by acetylcholine inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Since cAMP has a relaxant effect on smooth muscle, the inhibition of its production by M2 receptor activation contributes to contraction. This compound's antagonism at M2 receptors can therefore modulate the overall contractile state of the gastrointestinal smooth muscle.

Signaling Pathway Diagram

Pharmacological Characterization

This compound was characterized through a series of in vitro and in vivo studies to determine its antispasmodic and antisecretory properties.

In Vitro Antispasmodic Activity

The antispasmodic effects of this compound were likely assessed using isolated intestinal preparations, a common methodology at the time.

Experimental Protocol: Isolated Rabbit Jejunum Assay

-

A segment of rabbit jejunum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

The spontaneous rhythmic contractions of the jejunum are recorded isotonically.

-

A cholinergic agonist, such as acetylcholine or carbachol, is added to the bath to induce a sustained contraction.

-

Increasing concentrations of this compound are then added to the bath to determine its ability to relax the agonist-induced contraction.

-

The concentration of this compound required to produce a 50% inhibition of the maximal contraction (IC50) would be calculated.

In Vivo Antisecretory and Antimotility Activity

The effects of this compound on gastric acid secretion and motility were likely evaluated in canine models.

Experimental Protocol: In Vivo Canine Gastric Secretion and Motility

-

Animal Model: Mongrel dogs surgically prepared with gastric fistulas or Heidenhain pouches are used.

-

Gastric Secretion:

-

Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin.

-

Gastric juice is collected at regular intervals, and the volume and acid concentration are measured.

-

This compound is administered intravenously or orally, and the percentage inhibition of acid secretion is determined.

-

The dose required to produce a 50% reduction in acid output (ED50) would be calculated.

-

-

Gastric Motility:

-

Gastric motility is measured using strain gauges sutured to the serosal surface of the stomach or by monitoring the passage of a test meal.

-

This compound is administered, and its effect on the frequency and amplitude of gastric contractions or the rate of gastric emptying is recorded.

-

Summary of Pharmacological Data

While the original publications with specific quantitative data are not readily accessible, the early clinical studies and patent information indicate that this compound was an effective inhibitor of gastric motility and secretion.

| Parameter | Method | Result | Reference |

| Antispasmodic Activity | Isolated Rabbit Jejunum | Effective relaxation of cholinergic-induced contractions. (Specific IC50 not available) | General methodology |

| Antisecretory Activity | In Vivo Canine Model | Reduction in histamine- or pentagastrin-stimulated gastric acid secretion. (Specific ED50 not available) | General methodology |

| Antimotility Activity | In Vivo Canine Model | Inhibition of gastric hypermotility. (Specific quantitative data not available) | General methodology |

| Clinical Efficacy | Human Peptic Ulcer Trials | Effective in the management of peptic ulcer symptoms. |

Experimental and Logical Workflow

The development and characterization of this compound followed a logical progression from chemical synthesis to pharmacological evaluation.

Conclusion

This compound represents a significant development in the mid-20th-century quest for more selective anticholinergic agents for the treatment of gastrointestinal disorders. Its discovery and characterization followed a classical drug development pathway, from targeted chemical synthesis to rigorous pharmacological evaluation. By acting as a competitive antagonist at muscarinic M2 and M3 receptors, this compound effectively reduces gastrointestinal smooth muscle contractility and gastric acid secretion. This technical guide provides a foundational understanding of the history, synthesis, and mechanism of action of this compound, offering valuable context for researchers and professionals in the field of gastroenterology and drug discovery.

References

Pipenzolate Bromide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pipenzolate Bromide, an antimuscarinic agent with applications in biomedical research and pharmaceutical development. This document covers its fundamental chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors.[1] Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Citations |

| CAS Number | 125-51-9 | |

| Molecular Formula | C₂₂H₂₈BrNO₃ | |

| Molecular Weight | 434.37 g/mol | |

| IUPAC Name | (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

| Synonyms | Piptal, Pipenzolate Methylbromide | |

| Melting Point | 179-180 °C | |

| Solubility | Soluble in water |

Mechanism of Action

This compound is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a predominant effect on the M2 and M3 subtypes.[2] These receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[3] By competitively blocking these receptors, this compound inhibits the actions of acetylcholine, leading to a reduction in smooth muscle contractions and glandular secretions.[4][5] This makes it an effective agent for studying and treating conditions involving gastrointestinal hypermotility and spasms.

Muscarinic Acetylcholine Receptor Signaling Pathway

This compound exerts its effects by inhibiting the signaling cascade initiated by acetylcholine binding to muscarinic receptors. The M3 receptor, a primary target in smooth muscle, couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. This compound blocks the initial binding of acetylcholine, thereby preventing this downstream signaling cascade.

Caption: Antagonistic action of this compound on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a study on the determination of this compound in pharmaceutical preparations.

Objective: To quantify the concentration of this compound in a solution.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 column (e.g., 150 mm x 4.6 mm)

-

UV detector

-

This compound standard

-

Methanol (HPLC grade)

-

Distilled water (HPLC grade)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Mobile Phase: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of methanol and distilled water.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound (1000 µg/mL) by dissolving 0.1 g of the standard in 100 mL of the mobile phase.

-

Prepare a series of working standard solutions with concentrations ranging from 2.5 µg/mL to 50 µg/mL by diluting the stock solution with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 (L1)

-

Mobile Phase: Methanol:Water (50:50)

-

Flow Rate: 1 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 202 nm

-

-

Analysis:

-

Inject 20 µL of each standard solution into the HPLC system.

-

Record the peak area for each concentration.

-

Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Inject the unknown sample and determine its concentration from the calibration curve.

-

Quantitative Data from a Representative Study:

| Parameter | Value (for this compound) |

| Linearity Range | 2.5 - 45 µg/mL |

| Correlation Coefficient (r²) | 0.9995 |

| Theoretical Plates (N) | 4225 |

| Height Equivalent (H) | 0.035 |

In Vitro Analysis of Antimuscarinic Activity on Isolated Smooth Muscle

This is a generalized protocol to assess the antagonistic effect of this compound on smooth muscle contraction.

Objective: To determine the potency of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Materials:

-

Isolated tissue bath system with force transducer

-

Isolated smooth muscle tissue (e.g., guinea pig ileum)

-

Krebs-Henseleit solution

-

Acetylcholine (agonist)

-

This compound (antagonist)

-

Carbogen gas (95% O₂, 5% CO₂)

Methodology:

-

Tissue Preparation:

-

Euthanize the animal according to approved ethical guidelines.

-

Isolate a segment of the ileum and place it in Krebs-Henseleit solution, continuously bubbled with carbogen gas.

-

Mount the tissue segment in the isolated tissue bath under a resting tension (e.g., 1 g).

-

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

Agonist Concentration-Response Curve:

-

Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the tissue bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

Wash the tissue thoroughly to return to baseline.

-

-

Antagonist Incubation:

-

Add a known concentration of this compound to the tissue bath and incubate for a predetermined time (e.g., 30 minutes).

-

-

Second Agonist Curve: In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

-

Data Analysis:

-

Compare the concentration-response curves of acetylcholine in the absence and presence of this compound.

-

Calculate the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) for both curves.

-

A rightward shift in the acetylcholine concentration-response curve in the presence of this compound indicates competitive antagonism.

-

Caption: Workflow for in vitro analysis of this compound's antimuscarinic activity.

References

Pipenzolate Bromide: A Technical Guide to its Solubility and Stability in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of Pipenzolate Bromide, a quaternary ammonium antimuscarinic agent. The information compiled herein is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and stability-indicating studies. This document summarizes the available data on the solubility of this compound in various common solvents and discusses its stability under different environmental conditions. Detailed experimental protocols for determining these parameters are also provided, alongside visual representations of these workflows.

Introduction

This compound, with the chemical name 1-ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methylpiperidinium bromide, is an anticholinergic drug that has been used as an antispasmodic. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide aims to consolidate the available technical information on these critical physicochemical properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₂₂H₂₈BrNO₃ | --INVALID-LINK-- |

| Molecular Weight | 434.37 g/mol | --INVALID-LINK-- |

| CAS Number | 125-51-9 | --INVALID-LINK-- |

| Appearance | White crystalline powder | Inferred from related compounds |

| Melting Point | Approximately 179-180 °C | --INVALID-LINK-- |

| pKa (Strongest Acidic) | 11.05 (Predicted) | --INVALID-LINK-- |

| logP | 0.08 (Predicted) | --INVALID-LINK-- |

Solubility Profile

Quantitative solubility data for this compound in a range of common solvents is not extensively available in the public domain. The following table summarizes the available qualitative and predicted solubility information. It is important to note that the predicted water solubility from computational models appears to be very low and may not reflect the true solubility of the bromide salt, which is expected to have some degree of water solubility. For a structurally similar compound, Mepenzolate Bromide, it is reported to be slightly soluble in water and ethanol, and freely soluble in methanol.[1]

| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) | Source |

| Water | Soluble | > 0.1 | Not Specified | [2][3] |

| Predicted very low solubility | 0.000326 (Predicted) | Not Specified | [4] | |

| Methanol | Freely Soluble (inferred) | Not Available | Not Specified | [1] |

| Ethanol (95%) | Slightly Soluble (inferred) | Not Available | Not Specified | |

| Chloroform | Not Available | Not Available | Not Specified | |

| Water:Methanol (1:1) | Soluble | > 0.1 | Not Specified |

Stability Profile

The stability of this compound is a critical factor in determining its shelf-life and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and pathways.

Hydrolytic Stability

Oxidative Stability

Studies have shown that this compound can be oxidized. A kinetic spectrophotometric method for its determination involves oxidation with potassium permanganate in an alkaline medium, indicating its susceptibility to strong oxidizing agents.

Photostability

Specific photostability studies on this compound are not widely reported. According to ICH guideline Q1B, photostability testing should be an integral part of stress testing to evaluate the effect of light exposure on the drug substance.

Thermal Stability

The melting point of this compound is around 179-180 °C, suggesting good thermal stability in the solid state under normal storage conditions. However, stability in solution at elevated temperatures needs to be experimentally determined.

The following table summarizes the expected stability of this compound under forced degradation conditions as per ICH guidelines.

| Stress Condition | Expected Outcome | Potential Degradation Products |

| Acidic Hydrolysis | Degradation expected | Benzilic acid and 1-ethyl-1-methyl-3-piperidinol |

| Alkaline Hydrolysis | Degradation expected (likely faster than acidic) | Benzilic acid and 1-ethyl-1-methyl-3-piperidinol |

| **Oxidation (e.g., H₂O₂) ** | Degradation likely | Oxidized derivatives |

| Thermal Degradation | Stable in solid form at moderate temperatures | To be determined experimentally |

| Photodegradation | To be determined experimentally | To be determined experimentally |

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies for this compound.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) followed by filtration through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.

-

Method Development: Develop a reverse-phase HPLC method with a suitable column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution), and detector wavelength (e.g., based on the UV spectrum of this compound). The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.

-

Alkaline Hydrolysis: Dissolve this compound in a basic solution (e.g., 0.1 N NaOH) and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified duration. Also, heat a solution of the drug.

-

Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

-

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Identify and quantify the degradation products relative to the intact drug.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. database.ich.org [database.ich.org]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Pipenzolate Bromide in Animal Models of Peptic Ulcer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate Bromide is an anticholinergic agent that functions as a competitive antagonist of muscarinic acetylcholine (ACh) receptors.[1] Its primary therapeutic application in the context of peptic ulcers lies in its ability to reduce gastric acid secretion and gastrointestinal motility.[1][2] By blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system, this compound can effectively mitigate the aggressive factors contributing to the formation and exacerbation of peptic ulcers. These application notes provide an overview of the mechanism of action and detailed protocols for evaluating the efficacy of this compound in established preclinical animal models of peptic ulcer disease.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking muscarinic acetylcholine receptors, particularly the M3 subtype located on parietal cells in the gastric mucosa. The binding of acetylcholine to these receptors is a critical step in the stimulation of gastric acid secretion.

The signaling pathway for acetylcholine-mediated gastric acid secretion involves the following key steps:

-

Vagal Nerve Stimulation: The vagus nerve releases acetylcholine (ACh) in the stomach.

-

ACh Binding: ACh binds to M3 muscarinic receptors on the surface of parietal cells.

-

G-Protein Activation: This binding activates a Gq protein coupled to the M3 receptor.

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Protein Kinase C Activation: Increased intracellular Ca2+ and DAG activate protein kinase C (PKC).

-

H+/K+-ATPase (Proton Pump) Activation: The activation of these downstream signaling cascades ultimately leads to the stimulation of the H+/K+-ATPase proton pump.

-

Acid Secretion: The proton pump actively transports hydrogen ions (H+) into the gastric lumen in exchange for potassium ions (K+), resulting in the secretion of hydrochloric acid (HCl).

This compound, by blocking the initial binding of ACh to the M3 receptor, interrupts this entire cascade, leading to a reduction in gastric acid secretion.

Experimental Protocols

The following are detailed protocols for commonly used animal models to assess the anti-ulcer activity of this compound. It is important to note that while these are established methods, specific parameters such as animal strain, age, and housing conditions should be consistent throughout the study. Dose-response studies are recommended to determine the optimal therapeutic dose of this compound.

Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to evaluate the effect of a substance on gastric acid secretion and the formation of ulcers due to the accumulation of gastric acid and pepsin.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

-

Anesthetic (e.g., ether or ketamine/xylazine)

-

Surgical instruments (scissors, forceps, suture)

-

pH meter

-

Centrifuge

Procedure:

-

Animal Preparation: Fast the rats for 24-48 hours prior to the experiment, with free access to water.

-

Grouping: Divide the animals into at least three groups:

-

Control Group: Receives the vehicle.

-

This compound Group(s): Receive different doses of this compound.

-

Reference Drug Group (Optional): Receives a standard anti-ulcer drug (e.g., Omeprazole).

-

-

Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 30-60 minutes before the surgical procedure.

-

Surgical Procedure (Pylorus Ligation):

-

Anesthetize the rat.

-

Make a small midline incision in the abdomen below the xiphoid process.

-

Isolate the pyloric end of the stomach and ligate it with a silk suture, being careful not to obstruct the blood supply.

-

Close the abdominal incision with sutures.

-

-

Post-Surgical Period: Return the animals to their cages and deprive them of food and water for the duration of the experiment (typically 4-19 hours).

-

Sample Collection:

-

At the end of the experimental period, euthanize the rats.

-

Open the abdomen and place a clamp at the cardiac end of the stomach.

-

Collect the gastric contents into a centrifuge tube.

-

-

Analysis of Gastric Contents:

-

Centrifuge the gastric contents at 1000 rpm for 10 minutes.

-

Measure the volume of the supernatant (gastric juice).

-

Determine the pH of the gastric juice using a pH meter.

-

Estimate the free and total acidity by titrating with 0.01 N NaOH.

-

-

Ulcer Index Determination:

-

Open the stomach along the greater curvature and wash it with saline.

-

Examine the gastric mucosa for ulcers under a magnifying glass.

-

Score the ulcers based on their number and severity. The ulcer index can be calculated as the sum of the scores.

-

Data Presentation:

| Group | Dose (mg/kg) | Gastric Volume (ml) | pH | Total Acidity (mEq/L) | Ulcer Index |

| Control | - | ||||

| This compound | Dose 1 | ||||

| This compound | Dose 2 | ||||

| Reference Drug |

Note: The above table is a template. Specific data for this compound is not currently available in the public domain and would need to be generated experimentally.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effects of a substance against necrotizing agents.

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle

-

Absolute Ethanol

-

Saline

Procedure:

-

Animal Preparation: Fast the rats for 24 hours before the experiment, with free access to water.

-

Grouping: Divide the animals into appropriate control and experimental groups.

-

Drug Administration: Administer this compound or vehicle orally 60 minutes before the induction of ulcers.

-

Ulcer Induction: Administer 1 ml of absolute ethanol orally to each rat.

-

Observation Period: Keep the animals for 1 hour after ethanol administration.

-

Ulcer Assessment:

-

Euthanize the rats.

-

Remove the stomachs and inflate them with saline.

-

Open the stomachs along the greater curvature and examine for the presence of ulcers.

-

Calculate the ulcer index based on the area of the lesions.

-

Data Presentation:

| Group | Dose (mg/kg) | Ulcer Index | Percentage of Inhibition (%) |

| Control | - | ||

| This compound | Dose 1 | ||

| This compound | Dose 2 | ||

| Reference Drug |

Indomethacin-Induced Gastric Ulcer Model in Rats

This model is used to investigate the protective effect of a substance against ulcers induced by non-steroidal anti-inflammatory drugs (NSAIDs).

Materials:

-

Male Wistar rats (180-220 g)

-

This compound

-

Vehicle

-

Indomethacin

Procedure:

-

Animal Preparation: Fast the rats for 24 hours prior to the experiment, with access to water.

-

Grouping: Divide the animals into control and experimental groups.

-

Drug Administration: Administer this compound or vehicle orally 30 minutes before indomethacin administration.

-

Ulcer Induction: Administer indomethacin (typically 20-30 mg/kg) orally.

-

Observation Period: The animals are observed for 4-6 hours.

-

Ulcer Assessment:

-

Euthanize the rats.

-

Remove and open the stomachs.

-

Score the ulcers and calculate the ulcer index.

-

Data Presentation:

| Group | Dose (mg/kg) | Ulcer Index | Percentage of Protection (%) |

| Control | - | ||

| This compound | Dose 1 | ||

| This compound | Dose 2 | ||

| Reference Drug |

Note: This table is a template. Experimental data for this compound in this specific model is required for completion.

Conclusion

This compound, through its anticholinergic activity, presents a viable mechanism for the treatment of peptic ulcers. The protocols outlined above provide a framework for the preclinical evaluation of its efficacy in well-established animal models. It is crucial for researchers to conduct dose-response studies to establish the optimal therapeutic window for this compound and to gather specific quantitative data to populate the suggested tables for robust analysis and comparison. The provided diagrams illustrate the key signaling pathway and experimental workflows to guide the research process.

References

Application Notes and Protocols: Pipenzolate Bromide Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipenzolate Bromide is a pharmaceutical agent that functions as an antimuscarinic.[1] It exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), thereby inhibiting the action of the endogenous neurotransmitter, acetylcholine.[1][2] This antagonism leads to a reduction in smooth muscle contractions and secretions, particularly in the gastrointestinal tract.[3][4] Pharmacological studies indicate that this compound predominantly affects the M2 and M3 muscarinic receptor subtypes. Understanding the binding affinity of this compound to specific mAChR subtypes is crucial for elucidating its therapeutic mechanism and potential side-effect profile.

This document provides a detailed protocol for determining the binding affinity of this compound for muscarinic receptors using a competitive radioligand binding assay.

Principle of the Assay

The competitive radioligand binding assay is the gold standard for measuring the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a specific receptor. The assay measures the ability of the competitor to displace a radiolabeled ligand (e.g., [³H]N-methylscopolamine) that is known to bind to the target receptor with high affinity.

The experiment involves incubating a constant concentration of the radioligand and the receptor source with increasing concentrations of the unlabeled competitor. As the concentration of the competitor increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, and the data are used to calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The IC₅₀ value is then used to determine the inhibitory constant (Kᵢ) of the competitor, which reflects its binding affinity for the receptor.

Data Presentation: Binding Affinity Profile

The following table summarizes the binding affinity (Kᵢ) of this compound for the five human muscarinic acetylcholine receptor subtypes (M1-M5). The Kᵢ values are to be determined experimentally using the protocol described below.

| Receptor Subtype | Radioligand | Kᵢ (nM) | Assay Conditions |

| M1 | [³H]-N-methylscopolamine | TBD | See Protocol Below |

| M2 | [³H]-N-methylscopolamine | TBD | See Protocol Below |

| M3 | [³H]-N-methylscopolamine | TBD | See Protocol Below |

| M4 | [³H]-N-methylscopolamine | TBD | See Protocol Below |

| M5 | [³H]-N-methylscopolamine | TBD | See Protocol Below |

| Kᵢ: Inhibitory constant; TBD: To be determined. |

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the Kᵢ of this compound for a specific muscarinic receptor subtype (e.g., M3) expressed in a stable cell line.

Materials and Reagents

-

Cell Lines: CHO-K1 or HEK293 cells stably expressing an individual human muscarinic receptor subtype (e.g., hM3).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compound: this compound.

-

Reference Compound: Atropine (for determination of non-specific binding).

-

Buffers:

-

Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

-

Membrane Preparation Reagents:

-

Homogenization Buffer: 20 mM Tris-HCl, 1 mM EDTA, pH 7.5.

-

-

Equipment and Consumables:

-

Cell culture apparatus (incubator, biosafety cabinet, etc.).

-

Refrigerated centrifuge.

-

Glass Dounce homogenizer.

-

96-well microplates.

-

Glass fiber filter plates (e.g., GF/C).

-

Vacuum filtration manifold (Cell Harvester).

-

Liquid scintillation counter.

-

Scintillation cocktail (e.g., MicroScint-O).

-

Protein assay kit (e.g., Bradford or BCA).

-

Membrane Preparation

-

Culture cells expressing the target muscarinic receptor subtype to a high density.

-

Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension using a glass Dounce tissue grinder.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh Assay Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Binding Assay Procedure

-

Prepare Compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. A typical concentration range would be 10⁻¹¹ M to 10⁻⁵ M.

-

Set up the Assay Plate: In a 96-well microplate, add the following components in triplicate for each condition:

-

Total Binding: 25 µL Assay Buffer + 25 µL [³H]-NMS (at a fixed concentration, typically near its Kᴅ value, e.g., 0.5 nM) + 50 µL membrane preparation.

-

Competitor Wells: 25 µL this compound dilution + 25 µL [³H]-NMS + 50 µL membrane preparation.

-

Non-specific Binding (NSB): 25 µL Atropine (at a high concentration, e.g., 1 µM) + 25 µL [³H]-NMS + 50 µL membrane preparation.

-

The final assay volume is 100 µL. The amount of membrane protein per well should be optimized, typically 20-50 µg.

-

-

Incubation: Incubate the plate at room temperature (e.g., 22°C) for 90-120 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters three times with 200 µL/well of ice-cold Wash Buffer to remove any remaining unbound radioligand.

-

Drying and Scintillation Counting:

-

Air-dry the filter plate completely.

-

Add 25-50 µL of scintillation cocktail to each well.

-

Count the radioactivity (in disintegrations per minute, DPM) in each well using a liquid scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: For each concentration of this compound, calculate the specific binding:

-

Specific Binding = (DPM in Competitor Well) - (Average DPM of NSB)

-

-

Generate Competition Curve: Plot the specific binding (as a percentage of the total specific binding from the "Total Binding" wells) against the logarithm of the this compound concentration.

-

Determine IC₅₀: Fit the data using a non-linear regression model (one-site competition) to determine the IC₅₀ value.

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kᴅ is the dissociation constant of the radioligand for the receptor (this should be determined separately via a saturation binding experiment).

-

Visualizations

Experimental Workflow

Caption: Workflow for the competitive radioligand binding assay.

M3 Muscarinic Receptor Signaling Pathway

Caption: Antagonism of the M3 receptor signaling pathway.

References

Application Note & Protocol: Quantification of Pipenzolate Bromide in Biological Samples using HPLC-UV

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Pipenzolate Bromide in biological matrices, specifically human plasma. The described method is suitable for pharmacokinetic studies, toxicological screening, and other applications in drug development requiring accurate measurement of this compound concentrations. The protocol covers sample preparation, chromatographic conditions, method validation, and data analysis.

Introduction

This compound is a quaternary ammonium compound with anticholinergic properties, acting as a muscarinic antagonist.[1] It is utilized in the management of gastrointestinal disorders characterized by smooth muscle spasm. Accurate quantification of this compound in biological samples is essential for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). This application note details a robust and reliable reversed-phase HPLC method with UV detection for this purpose.

Chemical and Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₈BrNO₃ | [2][3] |

| Molecular Weight | 434.4 g/mol | [2][4] |

| IUPAC Name | (1-ethyl-1-methylpiperidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate bromide | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water |

Experimental Protocol

Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Internal Standard (IS), e.g., Homatropine Methylbromide

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (≥ 98%)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)

Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

-

Analytical balance

-

Centrifuge

-

SPE manifold

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |